molecular formula C11H8F3NO2 B3132853 2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid CAS No. 378802-43-8

2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid

Cat. No. B3132853
CAS RN: 378802-43-8
M. Wt: 243.18 g/mol
InChI Key: JTZRMQQGGJXZOE-UHFFFAOYSA-N
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Description

“2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H8F3NO2 . It has a molecular weight of 243.19 .


Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles can be achieved with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.19 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Bacterial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA) is a known plant growth hormone with a structure related to the compound of interest. Research on bacterial genes (iac/iaa) highlights their role in the degradation of IAA, pointing towards potential applications in bioremediation and understanding bacterial interactions with plant hormones. These genes enable bacteria to use IAA as a carbon, nitrogen, and energy source, potentially interfering with IAA-dependent plant processes. Such studies could inform the development of microbial strategies for managing IAA levels in agricultural settings, with implications for enhancing crop resilience and growth (Laird, Flores, & Leveau, 2020).

Organic Acids in Industrial Processes

The review of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations in the oil and gas industry provides insights into alternative, less corrosive chemicals for enhancing resource extraction. This research underscores the utility of organic acids in overcoming challenges associated with traditional acidizing methods, suggesting potential for broader industrial applications where corrosion and environmental impact are concerns (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Yeast Cell Death Regulation by Acetic Acid

Investigations into acetic acid's effect on yeast cell death have elucidated its role in regulated cell death processes. Understanding how acetic acid influences cell death mechanisms in yeasts offers potential for biotechnological applications, including the optimization of fermentation processes and the development of yeast strains with enhanced tolerance to stressors. This knowledge can contribute to the improvement of food and beverage production processes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Acetic Acid in Pervaporation Processes

The pervaporation separation of water-acetic acid mixtures using polymeric membranes has demonstrated the feasibility of this method for recycling acetic acid from industrial wastewater. This approach presents an environmentally friendly and economical solution for the separation and recovery of acetic acid, highlighting the potential for sustainable waste management practices in the chemical industry (Aminabhavi & Toti, 2003).

Safety and Hazards

While specific safety and hazards information for “2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid” is not available in the search results, it’s generally important to avoid breathing dust/fume/gas/mist/vapors/spray of chemical compounds . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-[6-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-8-6(3-10(16)17)5-15-9(8)4-7/h1-2,4-5,15H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZRMQQGGJXZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-ethoxycarbonylamino-4-iodobenzotrifluoride (1.8 g), 2,5-dihydro-2,5-dimethoxyfuran (1.3 g), palladium acetate (60 mg), diisopropylethylamine (2.0 g), benzyltriethylammonium chloride (1.2 g) and DMF (15 ml) was stirred for 20 hours under a nitrogen atmosphere at 80° C. Water and ethyl acetate were added to the reaction mixture, the insoluble portion was filtered out with celite, and extraction was performed with ethyl acetate. The organic layer was collected and dried over sodium sulfate and then concentrated under reduced pressure. Dichloromethane (25 ml) and trifluoroacetic acid (1.5 ml) were added to the obtained residue, and the mixture was stirred at room temperature for 2 hours. Saturated sodium bicarbonate water was added to the reaction mixture and vigorously stirred therewith. The organic layer was collected and dried over sodium sulfate and then concentrated under reduced pressure. A (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester component was purified from the obtained residue by silica gel column chromatography using a mixed solvent of hexane and ethyl acetate. A 2 N sodium hydroxide aqueous solution (1 ml) and methanol (1 ml) were added to the obtained (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture, which was then rendered acidic with concentrated aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure, to obtain 77 mg of the title compound as a colorless powder (5% yield).
Name
3-ethoxycarbonylamino-4-iodobenzotrifluoride
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid
Reactant of Route 2
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid
Reactant of Route 3
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid
Reactant of Route 4
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid
Reactant of Route 5
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid
Reactant of Route 6
2-(6-Trifluoromethyl-1h-indol-3-yl)acetic acid

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